![molecular formula C22H20N2O2 B4740870 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone](/img/structure/B4740870.png)
3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinazolinone and has been shown to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various signaling pathways, including the MAPK/ERK pathway.
Biochemical and Physiological Effects:
3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related disorders. Additionally, this compound has been shown to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound in lab experiments is that it may exhibit different properties depending on the experimental conditions, which may make it difficult to compare results across different studies.
Future Directions
There are many potential future directions for research on 3-[4-(2-naphthyloxy)butyl]-4(3H)-quinazolinone. One area of research could focus on the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with improved properties. Additionally, further research could be conducted to better understand the mechanism of action of this compound, which could lead to the development of new therapeutic applications. Finally, research could be conducted to investigate the potential use of this compound in combination with other drugs or therapies, which could lead to improved treatment outcomes for a variety of diseases and disorders.
properties
IUPAC Name |
3-(4-naphthalen-2-yloxybutyl)quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22-20-9-3-4-10-21(20)23-16-24(22)13-5-6-14-26-19-12-11-17-7-1-2-8-18(17)15-19/h1-4,7-12,15-16H,5-6,13-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSMAGLOVAKPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCN3C=NC4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Naphthalen-2-yloxybutyl)quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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